6-ethyl-2-methyl-N-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride
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Overview
Description
6-ethyl-2-methyl-N-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-methyl-N-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxamides with a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating in the presence of a desiccant like calcium chloride and solvents such as xylene or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-methyl-N-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
6-ethyl-2-methyl-N-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-ethyl-2-methyl-N-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-fluorophenyl)-2-methyl-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine
- 5-ethyl-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
6-ethyl-2-methyl-N-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, such as the presence of the thienopyrimidine core and the morpholine moiety
Properties
IUPAC Name |
6-ethyl-2-methyl-N-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS.ClH/c1-3-13-11-14-15(18-12(2)19-16(14)22-13)17-5-4-6-20-7-9-21-10-8-20;/h11H,3-10H2,1-2H3,(H,17,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBCIMHYWWJZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NCCCN3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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